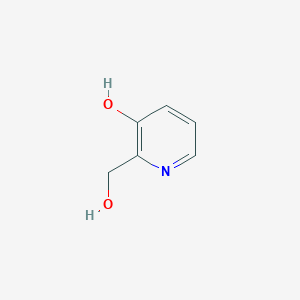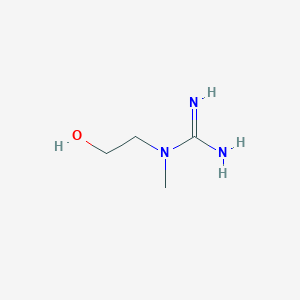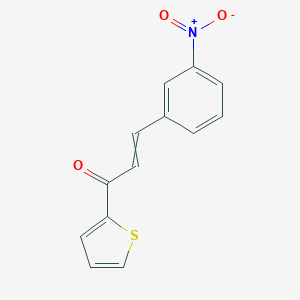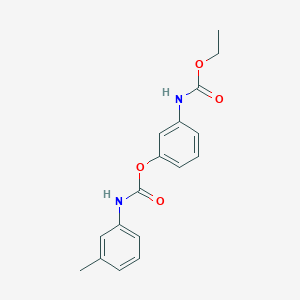
(4-Ethylphenyl)(4-methoxyphenyl)diazene oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylphenyl)(4-methoxyphenyl)diazene oxide is a chemical compound that is commonly known as EMDO. It is a diazene oxide derivative that has been used in various scientific research studies due to its unique properties. EMDO has been found to have potential applications in the fields of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of EMDO is not well understood. However, it has been proposed that EMDO may act as a prodrug that is activated by reactive oxygen species. Once activated, EMDO may induce apoptosis in cancer cells by causing DNA damage.
Efectos Bioquímicos Y Fisiológicos
EMDO has been found to have various biochemical and physiological effects. In vitro studies have shown that EMDO can induce apoptosis in cancer cells. In addition, EMDO has been found to have antioxidant properties and can scavenge reactive oxygen species. However, the physiological effects of EMDO in vivo are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMDO has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potential applications in various scientific research fields. However, there are also several limitations to using EMDO in lab experiments. EMDO is not very stable and can decompose over time. In addition, the mechanism of action of EMDO is not well understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on EMDO. One potential direction is to investigate the mechanism of action of EMDO in more detail. This could involve studying the interaction of EMDO with reactive oxygen species and DNA. Another potential direction is to explore the potential applications of EMDO as an anticancer agent. This could involve testing the efficacy of EMDO in various cancer cell lines and animal models. Finally, future research could focus on developing more stable derivatives of EMDO that can be used in lab experiments.
Métodos De Síntesis
EMDO can be synthesized using a simple two-step method. In the first step, 4-ethylphenylamine and 4-methoxybenzaldehyde are reacted in the presence of acetic acid to form the corresponding Schiff base. In the second step, the Schiff base is oxidized using m-chloroperbenzoic acid to yield EMDO. The overall yield of EMDO using this method is approximately 40%.
Aplicaciones Científicas De Investigación
EMDO has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, EMDO has been used as a reagent for the synthesis of various organic compounds. In biochemistry, EMDO has been found to have potential applications as a probe for the detection of reactive oxygen species. In pharmacology, EMDO has been found to have potential applications as an anticancer agent.
Propiedades
Número CAS |
11106-47-1 |
|---|---|
Nombre del producto |
(4-Ethylphenyl)(4-methoxyphenyl)diazene oxide |
Fórmula molecular |
C15H16N2O2 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
(4-ethylphenyl)-(4-methoxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C15H16N2O2/c1-3-12-4-8-14(9-5-12)17(18)16-13-6-10-15(19-2)11-7-13/h4-11H,3H2,1-2H3 |
Clave InChI |
MCKGGSQKOSKNHA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-] |
SMILES canónico |
CCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-] |
Otros números CAS |
32944-25-5 11106-47-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
